molecular formula C7H6BrFO2S B13678438 Ethyl 4-bromo-5-fluorothiophene-2-carboxylate

Ethyl 4-bromo-5-fluorothiophene-2-carboxylate

Cat. No.: B13678438
M. Wt: 253.09 g/mol
InChI Key: CVOIUMIKDHQYFX-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C₇H₆BrFO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-5-fluorothiophene-2-carboxylate typically involves the bromination and fluorination of thiophene derivatives. One common method includes the reaction of thiophene with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-fluorothiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to the formation of thiophene oxides or reduced thiophene compounds .

Scientific Research Applications

Ethyl 4-bromo-5-fluorothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-4-fluorothiophene-2-carboxylate
  • Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate
  • Thiophene derivatives with different substituents

Uniqueness

Ethyl 4-bromo-5-fluorothiophene-2-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C7H6BrFO2S

Molecular Weight

253.09 g/mol

IUPAC Name

ethyl 4-bromo-5-fluorothiophene-2-carboxylate

InChI

InChI=1S/C7H6BrFO2S/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3

InChI Key

CVOIUMIKDHQYFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)F)Br

Origin of Product

United States

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